molecular formula C19H24N4O3S B2395015 7-(2-Ethoxy-ethyl)-3-methyl-8-(3-phenyl-propylsulfanyl)-3,7-dihydro-purine-2,6-dione CAS No. 796876-98-7

7-(2-Ethoxy-ethyl)-3-methyl-8-(3-phenyl-propylsulfanyl)-3,7-dihydro-purine-2,6-dione

Cat. No.: B2395015
CAS No.: 796876-98-7
M. Wt: 388.49
InChI Key: DNROKXMFIBSJCT-UHFFFAOYSA-N
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Description

Chemical Structure and Properties
7-(2-Ethoxy-ethyl)-3-methyl-8-(3-phenyl-propylsulfanyl)-3,7-dihydro-purine-2,6-dione (IUPAC name) is a xanthine-derived purine-2,6-dione analogue with three key structural modifications (Figure 1):

  • Position 3: A methyl group enhances metabolic stability compared to unmethylated xanthines like theophylline.
  • Position 8: A 3-phenylpropylsulfanyl group introduces steric bulk and sulfur-based interactions, which may influence receptor binding or enzyme inhibition.

Molecular Formula: C₁₉H₂₄N₄O₃S
Molecular Weight: 388.486 g/mol
Key Physicochemical Properties:

  • LogP (XLogP3): 2.7 (moderate lipophilicity)
  • Hydrogen Bond Acceptors/Donors: 5 acceptors, 1 donor
  • Rotatable Bonds: 9, suggesting conformational flexibility .

Properties

IUPAC Name

7-(2-ethoxyethyl)-3-methyl-8-(3-phenylpropylsulfanyl)purine-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O3S/c1-3-26-12-11-23-15-16(22(2)18(25)21-17(15)24)20-19(23)27-13-7-10-14-8-5-4-6-9-14/h4-6,8-9H,3,7,10-13H2,1-2H3,(H,21,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNROKXMFIBSJCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCN1C2=C(N=C1SCCCC3=CC=CC=C3)N(C(=O)NC2=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

7-(2-Ethoxy-ethyl)-3-methyl-8-(3-phenyl-propylsulfanyl)-3,7-dihydro-purine-2,6-dione is a synthetic compound belonging to the purine family. This compound exhibits significant biological activity, particularly in relation to enzyme inhibition and potential therapeutic applications in antiviral and anticancer treatments.

Chemical Structure and Properties

The compound's structure includes:

  • Ethoxyethyl group
  • Methyl group
  • Propylsulfanyl group

These substituents contribute to its unique chemical properties, enhancing solubility and interaction with biological targets.

The primary mechanism of action involves the inhibition of enzymes related to purine metabolism. By binding to the active sites of these enzymes, the compound disrupts nucleic acid synthesis, which is crucial for cellular processes. This inhibition can potentially lead to therapeutic effects against various diseases, including cancer and viral infections.

Enzyme Inhibition

Research indicates that 7-(2-Ethoxy-ethyl)-3-methyl-8-(3-phenyl-propylsulfanyl)-3,7-dihydro-purine-2,6-dione acts as an enzyme inhibitor. It has shown promise in:

  • Inhibiting purine metabolism : This can affect the growth and proliferation of cancer cells.
  • Potential antiviral effects : The compound may interfere with viral replication processes by disrupting nucleic acid synthesis.

Case Studies and Research Findings

Several studies have evaluated the biological activity of this compound:

  • Antiviral Activity : In vitro studies have demonstrated that derivatives of purine compounds can exhibit antiviral properties by inhibiting viral enzymes necessary for replication .
  • Anticancer Potential : The compound has been investigated for its ability to inhibit cell growth in various cancer cell lines. Preliminary results suggest that it may induce apoptosis (programmed cell death) in cancer cells by disrupting their metabolic pathways.
  • Affinity for Receptors : Some metabolites of related purine compounds have shown affinities comparable to known antagonists at specific receptors (e.g., A2A receptors), indicating a potential mechanism for therapeutic action .

Comparative Analysis with Similar Compounds

Compound NameStructural DifferencesBiological Activity
7-(2-Methoxyethyl)-3-methyl-8-propylsulfanylpurine-2,6-dioneMethoxyethyl instead of ethoxyethylSimilar enzyme inhibition potential
7-(2-Ethoxyethyl)-3-methyl-8-butylsulfanylpurine-2,6-dioneButylsulfanyl groupPotentially different solubility and activity
7-(2-Ethoxyethyl)-3-ethyl-8-propylsulfanylpurine-2,6-dioneEthyl group instead of methylVariation in biological activity expected

Comparison with Similar Compounds

Position 7 Modifications

  • The target compound’s 2-ethoxyethyl group balances lipophilicity (LogP = 2.7) and solubility better than HC608’s 4-chlorobenzyl (higher LogP likely) .
  • Hydroxyethyl groups (e.g., etophylline) prioritize solubility but may limit blood-brain barrier penetration compared to ethoxyethyl .

Position 8 Modifications

  • Sulfanyl vs. Phenoxy: The target’s 3-phenylpropylsulfanyl group provides sulfur-mediated hydrophobic interactions, contrasting with HC608’s 3-trifluoromethoxy phenoxy, which leverages π-π stacking and halogen bonds for TRPC5 selectivity .
  • Mercapto (SH) groups (e.g., compound 11c) are prone to oxidation, making the target’s sulfanyl group more metabolically stable .

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